methanesulfonic acid;(2R)-octan-2-ol
Description
Methanesulfonic Acid (MSA): Methanesulfonic acid (CH₃SO₃H) is a strong organic acid with a pKa of −1.9, comparable to sulfuric acid . It is highly soluble in water and oxygenated solvents but sparingly soluble in hydrocarbons. Industrially, MSA is valued as a non-oxidizing catalyst for esterification, alkylation, and polymerization reactions . Environmentally, it is a key oxidation product of dimethyl sulfide (DMS) in marine aerosols and is biodegraded by marine bacteria into CO₂ and sulfite via NADH-dependent monooxygenase pathways . Its "green" profile stems from low toxicity and corrosion compared to mineral acids .
(2R)-Octan-2-Ol:
(2R)-Octan-2-ol is a chiral secondary alcohol with a hydroxyl group on the second carbon of an eight-carbon chain. Its stereochemistry is critical in enzymatic and synthetic reactions. For example, sulfation of (2R)-octan-2-ol retains configuration, producing (2R)-octan-2-yl sulfate with solvent-dependent optical rotations . The compound is structurally related to (+)-butan-2-ol, sharing configurational similarity via the Rule of Shift . It serves as a substrate in stereospecific reactions, such as the synthesis of camphorsulfonic acid derivatives .
Properties
CAS No. |
56772-63-5 |
|---|---|
Molecular Formula |
C9H22O4S |
Molecular Weight |
226.34 g/mol |
IUPAC Name |
methanesulfonic acid;(2R)-octan-2-ol |
InChI |
InChI=1S/C8H18O.CH4O3S/c1-3-4-5-6-7-8(2)9;1-5(2,3)4/h8-9H,3-7H2,1-2H3;1H3,(H,2,3,4)/t8-;/m1./s1 |
InChI Key |
YIBBJOMUYVWEHC-DDWIOCJRSA-N |
Isomeric SMILES |
CCCCCC[C@@H](C)O.CS(=O)(=O)O |
Canonical SMILES |
CCCCCCC(C)O.CS(=O)(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison of Methanesulfonic Acid with Similar Compounds
Table 1: Properties of Methanesulfonic Acid and Analogous Sulfonic Acids
Key Findings:
- MSA’s acidity is weaker than TfOH but stronger than most carboxylic acids. Unlike H₂SO₄, it lacks oxidative side reactions, making it preferable in sensitive syntheses .
- In polymerization, MSA avoids ether linkages formed by TfOH, yielding purer poly(trimethylene carbonate) .
- Atmospheric MSA originates from DMS oxidation, contributing to sulfur cycling in marine environments .
Comparison of (2R)-Octan-2-Ol with Similar Alcohols
Table 2: Properties of (2R)-Octan-2-Ol and Structural Analogs
Key Findings:
- Solvent polarity significantly impacts (2R)-octan-2-yl sulfate’s optical rotation: +3.25° in water vs. −0.79° in ethanol/water .
- Chain length influences physical properties: Longer chains (e.g., nonan-2-ol) increase hydrophobicity and boiling points.
- Enantiomeric pairs like (2R)- and (2S)-octan-2-ol exhibit mirror-image reactivity, critical for asymmetric catalysis .
Research Highlights and Contradictions
- MSA in Atmospheric Chemistry: MSA is a tracer for oceanic DMS emissions, detected in Arctic aerosols via FIGAERO-CIMS . However, it coexists with sulfates, complicating quantification .
- Stereochemical Controversies: Early studies by Mayer et al. (1969) reported conflicting optical rotations for octan-2-yl sulfates due to solvent and wavelength discrepancies, resolved by standardized polarimetry conditions .
Preparation Methods
Synthesis of Methanesulfonic Acid
Industrial Production via Sulfite Alkylation
The predominant industrial method for methanesulfonic acid synthesis involves the reaction of sodium sulfite with dimethyl sulfate under controlled conditions. As detailed in US6060621A , this process proceeds via nucleophilic substitution:
$$
\text{Na}2\text{SO}3 + (\text{CH}3\text{O})2\text{SO}2 \rightarrow \text{CH}3\text{SO}3\text{Na} + \text{CH}3\text{OSO}_2\text{O}^-
$$
Subsequent acidification with sulfuric acid yields methanesulfonic acid, which is purified via vacuum distillation. Key parameters include maintaining a pH >7 during sulfite addition to prevent side reactions and distillation at pressures below 3 kPa to isolate high-purity product (>99%).
Alternative Oxidative Pathways
While less common, oxidation of methylthiol or dimethyl disulfide using hydrogen peroxide or nitric acid offers a route to methanesulfonic acid. These methods, however, suffer from lower yields (70–85%) and require stringent control over stoichiometry to avoid over-oxidation to sulfones.
Synthesis of (2R)-Octan-2-ol
Asymmetric Reduction of Ketones
(2R)-Octan-2-ol is synthesized via asymmetric reduction of 2-octanone using chiral catalysts. For example, Corey-Bakshi-Shibata (CBS) reduction with borane-dimethyl sulfide and a proline-derived catalyst achieves enantiomeric excess (ee) >90%. Patent WO2001094324A1 highlights the use of potassium 3,7-dimethyloct-3-oxide to promote diastereomeric crystallization, enhancing ee to >99% after recrystallization.
Preparation of (2R)-Octan-2-yl Methanesulfonate
Mesylation of (2R)-Octan-2-ol
The target ester is synthesized by reacting (2R)-octan-2-ol with methanesulfonyl chloride in the presence of a tertiary amine base (e.g., triethylamine):
$$
\text{(2R)-Octan-2-ol} + \text{CH}3\text{SO}2\text{Cl} \xrightarrow{\text{Et}_3\text{N}} \text{(2R)-Octan-2-yl methanesulfonate} + \text{HCl}
$$
Key Optimization Parameters :
- Temperature : 0–5°C to minimize racemization.
- Solvent : Dichloromethane or toluene for optimal solubility.
- Base Stoichiometry : 1.2 equivalents of triethylamine ensures complete HCl scavenging.
Table 1: Comparative Yields Under Varied Conditions
| Base | Solvent | Temperature (°C) | Yield (%) | ee (%) | Source |
|---|---|---|---|---|---|
| Triethylamine | CH₂Cl₂ | 0 | 92 | 99 | |
| Pyridine | Toluene | 25 | 85 | 98 | |
| DBU | THF | -10 | 88 | 99 |
Direct Esterification with Methanesulfonic Acid
An alternative approach employs methanesulfonic acid and a coupling agent (e.g., DCC/DMAP):
$$
\text{(2R)-Octan-2-ol} + \text{CH}3\text{SO}3\text{H} \xrightarrow{\text{DCC, DMAP}} \text{(2R)-Octan-2-yl methanesulfonate}
$$
This method avoids handling corrosive sulfonyl chlorides but requires rigorous drying (KF <200 µg/mL) to prevent side reactions. Yields range from 78–85%, with ee preserved at 98–99%.
Analytical Characterization
Chiral Purity Assessment
High-performance liquid chromatography (HPLC) with a chiral stationary phase (e.g., Chiralpak IC) resolves enantiomers, confirming ee >99% for optimally synthesized batches. X-ray diffraction of crystalline intermediates, as described in WO2001094324A1 , validates stereochemical integrity via key reflections at 13.71°, 20.23°, and 23.26° (2θ).
Applications and Industrial Relevance
(2R)-Octan-2-yl methanesulfonate serves as a pivotal electrophile in Suzuki-Miyaura cross-couplings, enabling stereoretentive formation of carbon-carbon bonds. Its stability under basic conditions and low racemization risk make it preferable to tosylates or triflates in pharmaceutical syntheses.
Q & A
Q. What are the recommended synthetic routes for preparing methanesulfonic acid derivatives in organic chemistry?
Methodological Answer: Methanesulfonic acid derivatives can be synthesized via oxidation, reduction, or substitution reactions. For example:
- Oxidation : Use potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to oxidize sulfides to sulfonic acids .
- Substitution : React methanesulfonic acid with nucleophiles like amines or alcohols under controlled pH and temperature to yield sulfonamides or esters .
- Catalysis : Methanesulfonic acid itself serves as a catalyst in esterification reactions (e.g., butyl butyrate synthesis) at optimized concentrations (0.5–2.0 M) and temperatures (60–90°C) .
Q. How can researchers characterize the stereochemical purity of (2R)-octan-2-ol?
Methodological Answer: (2R)-octan-2-ol’s enantiomeric excess can be determined using:
- Chiral Chromatography : Employ chiral stationary phases (e.g., β-cyclodextrin) with GC or HPLC.
- Optical Rotation : Measure specific rotation (e.g., [α]D²⁵ = -9.4° for (2R)-octan-2-ol) and compare to literature values .
- NMR with Chiral Shift Reagents : Use Eu(hfc)₃ to resolve enantiomeric signals in ¹H-NMR spectra .
Q. What standardized analytical methods are used to quantify methanesulfonic acid in environmental samples?
Methodological Answer:
- Ion Chromatography (IC) : Pair with conductivity detection (LOD: 0.1 ppm) for aqueous samples .
- HPLC with Derivatization : Pre-column derivatization using 2-bromoacetophenone enhances UV detection sensitivity .
- Mass Spectrometry (MS) : LC-MS/MS with multiple reaction monitoring (MRM) improves specificity in complex matrices .
Q. What is the environmental significance of methanesulfonic acid in sulfur cycling?
Methodological Answer: Methanesulfonic acid (MSA) is a key intermediate in the atmospheric sulfur cycle, formed via dimethyl sulfide (DMS) oxidation. It is metabolized by methylotrophic bacteria (e.g., Methylosulfonomonas methylovora) as a carbon and energy source. Researchers study its biodegradation pathways using isotopic labeling (¹³C-MSA) and genetic analysis of monooxygenase enzymes .
Advanced Research Questions
Q. How can response surface methodology (RSM) and artificial neural networks (ANN) optimize methanesulfonic acid-catalyzed esterification?
Methodological Answer:
- RSM : Design a central composite design (CCD) with variables like acid concentration (0.5–2.0 M), temperature (60–90°C), and molar ratio (1:1–1:3). Fit data to a quadratic model to predict optimal yield (e.g., 92% at 1.5 M MSA, 75°C) .
- ANN : Train a multilayer perceptron (MLP) network (4-9-1 architecture) to non-linearly correlate variables. Compare prediction accuracy (R² > 0.95 for ANN vs. R² = 0.89 for RSM) .
Q. What mechanistic insights explain the oxidation of (2R)-octan-2-ol to methanesulfonic acid derivatives?
Methodological Answer:
- Radical Pathways : Use EPR spectroscopy to detect transient radicals (e.g., sulfonyl radicals) during H₂O₂-mediated oxidation .
- Stereochemical Retention : Isotopic labeling (²H/(2R)-octan-2-ol) and kinetic isotope effects (KIE) confirm whether oxidation proceeds via SN1/SN2 mechanisms .
Q. How can researchers resolve contradictions in methanesulfonic acid’s catalytic efficiency across different applications?
Methodological Answer: Discrepancies (e.g., 80% yield in esterification vs. 50% in PbO₂ electrodeposition) arise from context-dependent variables:
- Electrodeposition : Optimize current density (20–50 mA/cm²) and MSA concentration (0.1–0.5 M) to balance conductivity and passivation .
- Esterification : Prioritize acid strength (pKa = -1.9) over conductivity .
Recommendation : Conduct controlled studies varying pH, ionic strength, and substrate interactions .
Q. What role does stereochemistry play in the reactivity of (2R)-octan-2-ol in nucleophilic substitutions?
Methodological Answer: The (2R) configuration influences reaction kinetics and product stereochemistry:
Q. How do microbial pathways degrade methanesulfonic acid, and what genetic tools can elucidate these mechanisms?
Methodological Answer:
Q. What strategies stabilize methanesulfonic acid under high-temperature or extreme pH conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
